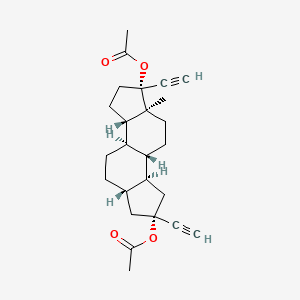

Dinordrin I diacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70226-89-0 |

|---|---|

Molecular Formula |

C25H32O4 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

[(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2-acetyloxy-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] acetate |

InChI |

InChI=1S/C25H32O4/c1-6-24(28-16(3)26)14-18-8-9-20-19(21(18)15-24)10-12-23(5)22(20)11-13-25(23,7-2)29-17(4)27/h1-2,18-22H,8-15H2,3-5H3/t18-,19-,20+,21-,22-,23-,24+,25-/m0/s1 |

InChI Key |

UQZBROPQQHWWMF-OPMZOGJSSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@](C4)(C#C)OC(=O)C)C)C#C |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dinordrin I diacetate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Established Synthetic Pathways for Dinordrin I Diacetate

Multi-Step Chemical Synthesis from Precursor Steroids

The preparation of this compound and its related compounds often begins with readily available steroid precursors. nih.gov A common starting material is 19-nortestosterone, which undergoes a series of chemical transformations to construct the A-nor steroid skeleton. scienceasia.org This process involves conventional techniques to convert 19-nortestosterone into the key intermediate, A-nor-oestrane-2,17-dione. scienceasia.org Another crucial precursor is 17β-hydroxy-A-nor-5α-estran-2-one, which has been successfully used to synthesize Dinordrin I, its diacetate, and dipropionate derivatives. nih.govresearchgate.net

The synthesis from these precursors is a lengthy and often low-yielding process. For instance, the conversion of the naturally occurring sapogenin, diosgenin, to Dinordrin involves over eighteen steps with a total yield not exceeding 4%. scienceasia.orgunesco.org The general strategy involves the formation of the A-nor steroid nucleus followed by the introduction of ethynyl (B1212043) groups at the C-2 and C-17 positions. scienceasia.org

The ethynylation step is critical and is typically achieved by treating the diketone intermediate with an excess of a strong acetylide source, such as lithium acetylide-ethylenediamine complex or potassium acetylide in THF. scienceasia.org This reaction often results in a mixture of the desired 2α-ethynyl compound and its 2β-epimer, which then require separation. scienceasia.org The final step in the synthesis of this compound is the esterification of the tertiary hydroxyl groups of the resulting diol with acetic anhydride. scienceasia.org

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis | Reference |

| 19-Nortestosterone | Starting precursor for the formation of the A-nor steroid skeleton. | scienceasia.org |

| 17β-Hydroxy-A-nor-5α-estran-2-one | Precursor for the synthesis of Dinordrin I and its esters. | nih.govresearchgate.net |

| Diosgenin | Natural sapogenin used as a starting material in a lengthy synthesis. | scienceasia.orgunesco.org |

| A-nor-oestrane-2,17-dione | Key diketone intermediate for ethynylation. | scienceasia.org |

| 2α,17α-Diethynyl-A-nor-5α-estrane-2β,17β-diol | The diol precursor to this compound. | nih.govscienceasia.org |

Exploration of Homologation Reactions and Allenic Intermediates in Synthesis

Homologation reactions, particularly the Crabbé homologation, have been explored as an efficient method for the synthesis of allenes from terminal alkynes, which can be valuable intermediates in steroid synthesis. researchgate.net This reaction, typically catalyzed by cuprous bromide, involves the reaction of a terminal alkyne with formaldehyde (B43269) and a secondary amine like di-isopropylamine. researchgate.net The mechanism is thought to involve an intermediate hydrido-cuprate species. researchgate.netresearchgate.net

The Crabbé homologation offers a direct route to introduce allenic functionalities, which are present in some biologically active steroid analogues. acs.orgnih.govnih.gov The synthesis of allenic steroids has been a subject of interest due to the unique chemical properties and biological activities associated with the allene (B1206475) group. researchgate.netacs.org Research has focused on developing efficient and stereoselective methods for the synthesis of these functionalized allenes. nih.gov

Development of Stereo-controlled and Asymmetric Synthetic Routes

Given the importance of stereochemistry in the biological activity of steroids, significant effort has been dedicated to developing stereo-controlled and asymmetric synthetic routes to Dinordrin and its analogues. scienceasia.orgresearchgate.net An asymmetric total synthesis of Dinordrin has been reported, which provides an easier and more efficient approach compared to the lengthy transformations from natural products. scienceasia.orgunesco.org

These stereoselective procedures are often flexible and can be adapted for the preparation of various novel A-nor-steroid analogues. rsc.org The development of enantioselective synthesis of key intermediates is crucial. For example, the synthesis of quaternary α-amino acid derivatives with high enantiomeric excess has been achieved through memory-of-chirality reactions. researchgate.net The stereocontrol in these syntheses is critical as different stereoisomers can exhibit vastly different biological potencies. For instance, Dinordrin I is considerably more potent than its 2β-epimer, Dinordrin II. nih.govias.ac.in

Derivatization Strategies and Analog Synthesis

The chemical modification of the Dinordrin scaffold has been a key strategy to explore structure-activity relationships and to develop analogues with potentially improved biological profiles.

Chemical Modification for Dinordrin Analogues

Trivial chemical modifications to a biologically active molecule can lead to substantial differences in its activity. scienceasia.org In the case of Dinordrin, various analogues have been synthesized, including the corresponding dipropionate and the free alcohol. researchgate.netresearchgate.net The synthesis of Dinordrin I dipropionate is achieved by esterification of the diol with propionic anhydride. scienceasia.org

Other notable analogues include Dinordrin II, the 2β-epimer of Dinordrin I, and Homo-Dinordrin. nih.govresearchgate.netrsc.org The synthesis of D-homodinordrin has been accomplished through a short and efficient route, following a general scheme outlined for the synthesis of Dinordrin. rsc.org The preparation of 18-homo-dinordrin has also been reported. scienceasia.org These modifications aim to understand the impact of the steroid's three-dimensional structure and the nature of the ester groups on its biological function. scienceasia.org

Table 2: Synthesized Analogues of Dinordrin I

| Analogue Name | Modification from Dinordrin I | Reference |

| Dinordrin I dipropionate | Ester groups are propionate (B1217596) instead of acetate (B1210297). | scienceasia.orgresearchgate.netresearchgate.net |

| Dinordrin II | 2β-epimer of Dinordrin I. | nih.govresearchgate.net |

| Homo-Dinordrin | Modification of the steroid ring structure. | rsc.org |

| 18-Homo-Dinordrin | Homologation at the C-18 position. | scienceasia.org |

Molecular Architecture and Stereochemical Analysis

Detailed Structural Characterization of the 19-Norpregnane Scaffold

The molecular foundation of Dinordrin I diacetate is the 19-norpregnane scaffold. This name denotes two specific structural modifications to a standard steroid nucleus. The term "pregnane" refers to a 21-carbon steroid skeleton. The prefix "19-nor " indicates the absence of a methyl group that would typically be attached at carbon-10 (B1256599) (C-10) of the steroid's A-ring. wikipedia.org This omission of the C-19 methyl group is a significant feature that distinguishes it from many natural steroids and can subtly alter the molecule's shape and biological interactions.

The scaffold itself is a tetracyclic system, comprising three six-membered cyclohexane (B81311) rings (labeled A, B, and C) and one five-membered cyclopentane (B165970) ring (D). pressbooks.pub This rigid, fused-ring system provides a stable platform for the attachment of various functional groups that define the compound's specific character. pressbooks.publibretexts.org

Positional and Stereochemical Analysis of Ethynyl (B1212043) and Acetylated Hydroxyl Groups

The distinct properties of this compound arise from the specific functional groups attached to its 19-norpregnane core. The most significant of these are an ethynyl group and two acetylated hydroxyl groups (diacetate).

Ethynyl Group (-C≡CH): In many synthetic steroids, an ethynyl group is strategically placed at the C-17 position. capes.gov.br This is a common modification in medicinal chemistry designed to hinder metabolic breakdown, thereby increasing the compound's potency and duration of action. The free alcohol precursor, Dinordrin I, is identified as (2-alpha,5-alpha,17-alpha)-2-Ethynyl-A,19-dinorpregn-20-yne-2,17-diol, indicating ethynyl groups at both C-2 and C-17. nih.gov

Acetylated Hydroxyl Groups (-OAc): The "diacetate" in the compound's name signifies that two hydroxyl (-OH) groups have been converted to acetate (B1210297) esters. This chemical modification, known as acetylation, alters the polarity and can influence how the molecule is absorbed and metabolized. The protection of a hydroxyl group by an acetate can be crucial for biological activity. nih.gov

The precise three-dimensional arrangement, or stereochemistry, of these groups is critical. Natural steroids possess a specific configuration at their numerous chiral centers, and this is maintained in synthetic analogs to ensure proper interaction with biological targets like protein receptors. libretexts.orgnih.gov

Conformational Preferences and Dynamics of the Steroid System

The tetracyclic steroid nucleus is not flat but exists in a well-defined three-dimensional conformation. pressbooks.pub The cyclohexane rings (A, B, and C) typically adopt a stable "chair" conformation, which minimizes angular and steric strain. pressbooks.publibretexts.org The five-membered D-ring is more flexible, often adopting an "envelope" or "half-chair" conformation. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Determining the exact and unambiguous structure of a complex molecule like this compound requires a suite of powerful analytical methods. researchgate.net No single technique is sufficient; instead, chemists rely on a combination of spectroscopic and diffraction data to piece together the molecular puzzle. slideshare.netresearchgate.net

Key Analytical Techniques:

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the carbon-hydrogen framework, revealing how atoms are connected (connectivity). Advanced 2D-NMR techniques can establish spatial relationships between atoms, helping to determine the molecule's relative stereochemistry. researchgate.netnih.gov |

| Mass Spectrometry (MS) | Accurately determines the molecular weight and elemental formula of the compound. Analysis of fragmentation patterns can give clues about the structure and the different components of the molecule. researchgate.net |

| X-ray Crystallography | When a single crystal of the compound can be grown, this diffraction technique provides the definitive three-dimensional structure. taylorfrancis.comroyalsocietypublishing.org It maps the precise location of every atom in space, confirming bond lengths, angles, and absolute stereochemistry. nih.govnih.gov |

| Infrared (IR) Spectroscopy | Used to identify the presence of specific functional groups. For this compound, IR spectroscopy would show characteristic absorption bands for the alkyne (ethynyl) and ester (acetate) groups. nih.goviitd.ac.in |

Together, these techniques provide the comprehensive data needed to fully characterize the molecular architecture and stereochemistry of this compound. upenn.edu

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Interaction Profiles with Steroid Hormone Receptors

The initial step in characterizing a novel steroid like Dinordrin I diacetate would be to determine its binding affinity and interaction profile with various steroid hormone receptors, such as the progesterone (B1679170) receptor (PR), estrogen receptor (ER), androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR).

Molecular Docking and Binding Dynamics with Progesterone Receptors and Other Steroid Hormone Receptors

Molecular docking is a computational method used to predict how a small molecule (ligand), such as a steroid, binds to a receptor's active site. nih.gov This technique provides insights into the binding energy, which indicates the stability of the ligand-receptor complex, and the specific amino acid residues involved in the interaction. nih.gov For a novel compound, researchers would model its three-dimensional structure and dock it into the known crystal structures of various steroid receptors. nih.govresearchgate.net

Table 1: Hypothetical Molecular Docking Results This table is illustrative and not based on actual data for this compound.

| Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| Progesterone Receptor (PR) | -11.5 | Arg766, Gln725, Cys891 |

| Estrogen Receptor α (ERα) | -7.2 | Arg394, Glu353, His524 |

| Androgen Receptor (AR) | -8.1 | Gln711, Arg752, Thr877 |

| Glucocorticoid Receptor (GR) | -9.3 | Gln570, Arg611, Asn564 |

Receptor Agonism and Antagonism: Investigating Ligand-Receptor Complex Formation

Upon binding, a ligand can act as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). This is determined by the conformational changes the ligand induces in the receptor. An agonist promotes a receptor conformation that allows it to bind to DNA and co-activator proteins, initiating downstream signaling. nih.gov An antagonist, conversely, induces a different conformation that prevents this interaction.

To investigate this, researchers would use cell-based reporter assays. In these assays, cells are engineered to produce a measurable signal (e.g., light) when a specific receptor is activated. By treating these cells with the compound, one can quantify its agonistic or antagonistic activity.

Intracellular Signaling Cascades Modulated by this compound

The binding of a steroid to its receptor initiates a cascade of intracellular events that ultimately alter cell function.

Regulation of Gene Transcription and Protein Synthesis via Receptor Activation

The classical mechanism of steroid hormone action involves the regulation of gene expression. nih.gov After a steroid binds to its receptor in the cytoplasm or nucleus, the receptor-ligand complex typically dimerizes and translocates to the nucleus. nih.gov There, it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. nih.gov This binding can either enhance or suppress the transcription of these genes into messenger RNA (mRNA), which is then translated into proteins. These proteins, in turn, carry out various cellular functions.

Effects on Hormonal Feedback Loops (e.g., Hypothalamic-Pituitary-Gonadal Axis)

Steroid hormones are key players in complex endocrine feedback loops that maintain homeostasis. nih.gov The hypothalamic-pituitary-gonadal (HPG) axis is a primary example, regulating reproductive function. nih.govnih.gov The hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov These hormones act on the gonads to produce sex steroids (e.g., progesterone, testosterone, estradiol).

A synthetic steroid can interfere with this axis. For instance, a potent progestin can exert negative feedback on the hypothalamus and pituitary, suppressing the release of GnRH, LH, and FSH. nih.gov This would lead to reduced production of endogenous gonadal steroids. Assessing a new compound's effect would involve measuring the serum levels of these various hormones in animal models following administration of the compound.

Comparative Molecular Efficacy and Potency with Reference Steroids

To understand the clinical potential of a new compound, its efficacy and potency are compared to existing, well-characterized steroids (reference steroids).

Potency refers to the concentration of a drug required to produce 50% of its maximal effect (EC50). A lower EC50 value indicates higher potency.

Efficacy refers to the maximum response a drug can produce.

These parameters are determined through dose-response studies in various in vitro and in vivo models. For a progestogenic compound, its ability to induce specific progestational effects (e.g., endometrial changes) would be compared to that of progesterone or other synthetic progestins.

Table 2: Hypothetical Comparative Potency (EC50 Values in nM) This table is illustrative and not based on actual data for this compound.

| Assay | This compound | Progesterone (Reference) | Levonorgestrel (Reference) |

|---|---|---|---|

| PR Binding Affinity | 0.5 | 1.0 | 0.2 |

| T47D Cell Proliferation Assay | 1.2 | 2.5 | 0.8 |

| Inhibition of Ovulation (Rat Model) | 2.0 | 5.0 | 1.5 |

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of the 19-Norpregnane Skeleton with Biological Potency

The biological activity of synthetic steroids like Dinordrin I diacetate is intrinsically linked to their 19-norpregnane core. The term "19-nor" signifies the absence of a methyl group at the C-10 position of the steroid nucleus, a modification that generally enhances progestational activity compared to the parent progesterone (B1679170) molecule. nih.gov

SAR studies on various 19-norprogesterone (B1209251) derivatives reveal that substitutions at different positions on the steroid skeleton can dramatically alter biological potency. For instance, the introduction of a 17α-hydroxyl group to the 19-norprogesterone scaffold leads to a significant reduction in both receptor affinity and biological activity. nih.gov However, this decrease in potency can be counteracted by other structural modifications.

Further alterations, such as the introduction of a methyl group and a double bond at the C6 position, as seen in nomegestrol, result in a compound with low relative affinity. nih.gov This highlights the complex interplay of various structural features across the 19-norpregnane skeleton in determining the ultimate biological effect. The potency of these compounds is not merely additive but is a result of the combined influence of all modifications.

Investigating the Critical Role of the Ethynyl (B1212043) Group and Acetylation on Pharmacological Efficacy

The pharmacological efficacy of this compound is significantly influenced by the presence of a 17α-ethynyl group and acetylation at the hydroxyl positions. The 17α-ethynyl group is a common feature in many orally active synthetic progestins. unicamp.br Its presence is crucial for high oral contraceptive activity. unicamp.br Steroids possessing a 17α-ethynyl group and a hydroxyl or acetoxyl group at the 17β position tend to exhibit high oral contraceptive potency. unicamp.br

Acetylation of hydroxyl groups on the steroid molecule is another critical factor. In the case of 19-norprogesterone derivatives, the protection of a 17α-hydroxyl group by an acetate (B1210297) group can transform a molecule with low affinity and activity into a potent progestin with high affinity for the progesterone receptor. nih.gov This demonstrates that acetylation can reverse the detrimental effect of certain substitutions on biological potency. In this compound, the acetylation of the diol enhances its activity.

The strategic combination of the 19-nor skeleton, the 17α-ethynyl group, and acetylation at the hydroxyl positions results in a compound with notable biological activity.

Stereochemical Determinants of Biological Activity: Dinordrin I vs. Dinordrin II

The stereochemistry of a steroid molecule is a critical determinant of its interaction with biological receptors and, consequently, its biological activity. This is clearly illustrated by the comparison of Dinordrin I and its stereoisomer, Dinordrin II. These two compounds differ in their spatial configuration, which leads to a significant difference in their biological potency.

Dinordrin I is reported to be considerably more potent than Dinordrin II. This difference in potency underscores the high degree of stereospecificity of steroid receptors. The three-dimensional arrangement of atoms in Dinordrin I allows for a more favorable interaction with its target receptor compared to Dinordrin II. The specific geometry of the receptor's binding site accommodates the shape of Dinordrin I more effectively, leading to a stronger and more productive binding event. The stereochemistry of receptor-ligand interactions is fundamental to the biological response, and even subtle changes in the spatial arrangement of functional groups can lead to a dramatic loss of activity. nih.gov

Rational Design Principles for Optimized Steroidal Analogues Based on SAR Insights

The insights gained from structure-activity relationship studies of this compound and related 19-norsteroids provide a foundation for the rational design of new analogues with optimized pharmacological profiles. The goal of such design is to enhance desired activities while minimizing unwanted side effects.

A key principle in the rational design of steroidal analogues is the use of computational modeling and quantitative structure-activity relationship (QSAR) studies. These methods help to elucidate the relationship between a compound's structure and its biological activity, enabling the prediction of the potency of novel compounds. Ligand-based drug design, which is employed when the 3D structure of the target receptor is unknown, focuses on the properties of molecules that are known to interact with the target. This approach can identify the key structural features responsible for a compound's activity.

Based on the SAR of 19-norpregnane derivatives, several design principles can be formulated:

Preservation of the 19-Nor Skeleton: The absence of the C-19 methyl group is a favorable feature for high progestational activity.

Strategic Use of the 17α-Ethynyl Group: This group is a strong contributor to oral activity and should be considered a key element in the design of orally active analogues.

Optimization of Substitution and Acetylation: The position and nature of substituents on the steroid nucleus, as well as the use of protecting groups like acetates, must be carefully considered to maximize receptor affinity and biological potency.

Stereochemical Control: The synthesis of stereochemically pure isomers is crucial, as different stereoisomers can have vastly different biological activities.

By applying these principles, medicinal chemists can design and synthesize new steroidal compounds with improved therapeutic potential.

Preclinical Investigations in Non Human Biological Systems

In Vitro Cell-Based Assays for Receptor Activation and Cellular Responses

No publicly available data from in vitro cell-based assays detailing the specific receptor activation or cellular response mechanisms of Dinordrin I diacetate could be identified in the reviewed scientific literature.

In Vivo Animal Models for Biological Evaluation

The biological effects of this compound have been investigated in both rodent and primate models, revealing significant activity related to fertility and endocrine function.

Assessment of Antifertility Efficacy in Rodent and Primate Models

This compound has demonstrated notable antifertility effects in preclinical animal studies. Research indicates that it possesses potent oral antifertility activity in rats. nih.gov Furthermore, its immediate postovulatory contraceptive effectiveness has been assessed in adult cycling female baboons, where it also showed antifertility activity that warrants further investigation. nih.gov

Characterization of Luteolytic Effects and Endocrine System Perturbations

Studies in primate models have revealed that this compound exhibits a definite luteolytic effect. nih.gov This is characterized by a depression of both plasma estrogen and progesterone (B1679170) levels, indicating a significant perturbation of the endocrine system. nih.gov

Influence on Uterotrophic Activity in Preclinical Models

In rat bioassays, this compound has been shown to possess uterotrophic activity. nih.gov The potency of this activity was found to be considerable, with Dinordrin I being approximately 20 times more potent than the related compound Anordrin. nih.gov The single-dose oral antifertility effect of this compound in rats was generally observed to parallel its uterotrophic activity. nih.gov

Comparative Pharmacodynamics and Pharmacokinetics in Preclinical Species

While the pharmacodynamic effects of this compound, specifically its antifertility, luteolytic, and uterotrophic activities, have been observed in both rats and baboons, detailed comparative pharmacodynamic studies are not extensively reported in the available literature. nih.gov Furthermore, no publicly available data on the comparative pharmacokinetics of this compound in different preclinical species could be identified.

Data Table of Research Findings

| Biological Effect | Animal Model | Key Findings | Reference |

| Antifertility Efficacy | Rat | Potent oral antifertility activity. | nih.gov |

| Antifertility Efficacy | Baboon | Demonstrated immediate postovulatory contraceptive effectiveness. | nih.gov |

| Luteolytic Effect | Baboon | Depression of both plasma estrogen and progesterone levels. | nih.gov |

| Uterotrophic Activity | Rat | Approximately 20 times more potent than Anordrin. | nih.gov |

Computational and Analytical Methodologies in Dinordrin I Diacetate Research

Advanced Analytical Techniques for Compound Characterization and Purity Assessment

The definitive structural elucidation and purity verification of Dinordrin I diacetate would rely on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound. A reversed-phase HPLC method, for instance, would be developed to separate the target compound from any impurities or starting materials. The purity is determined by the peak area of this compound relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the complex three-dimensional structure of steroidal molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be employed to map out the complete proton and carbon framework of this compound, including the stereochemistry of its chiral centers.

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of this compound, allowing for the determination of its elemental composition with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by revealing the connectivity of different structural motifs within the molecule.

The following table summarizes the key analytical techniques and their roles in the characterization of this compound.

| Analytical Technique | Purpose in this compound Research | Typical Data Obtained |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Chromatogram showing retention time and peak area, purity percentage |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Determination of the carbon-hydrogen framework | Chemical shifts, coupling constants, and integration values |

| 2D NMR (COSY, HSQC, HMBC) | Elucidation of atom connectivity and stereochemistry | Correlation peaks indicating through-bond and through-space interactions |

| High-Resolution Mass Spectrometry (HRMS) | Determination of exact molecular weight and elemental composition | High-accuracy m/z value |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through fragmentation analysis | Fragmentation pattern of the parent ion |

Computational Chemistry Approaches for Molecular Design and Prediction

Computational chemistry provides invaluable insights into the properties and potential biological activity of this compound, guiding the design of more potent and selective analogues.

Molecular Modeling and Simulation of this compound and Receptor Interactions

To understand the potential mechanism of action of this compound, molecular docking studies would be performed to predict its binding mode within the ligand-binding pocket of relevant steroid receptors. These simulations would identify key amino acid residues that interact with the compound and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions).

Following docking, molecular dynamics (MD) simulations would be employed to study the dynamic behavior of the this compound-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the receptor upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound, a QSAR model would be developed using a training set of structurally related steroid analogues with known activities.

This model would then be used to predict the activity of novel, yet-to-be-synthesized analogues of this compound. By identifying the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR guides the rational design of new compounds with improved therapeutic potential. The predictive power of a QSAR model is typically assessed by its statistical parameters, as illustrated in the hypothetical table below.

| QSAR Model Parameter | Value | Description |

| r² (squared correlation coefficient) | 0.85 | Indicates a good fit of the model to the training set data |

| q² (cross-validated r²) | 0.72 | Represents the predictive ability of the model for new compounds |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model |

| Standard Error of Prediction | 0.25 | Represents the average deviation of the predicted values from the experimental values |

Cheminformatics and Data Mining for Steroid Ligand Discovery

Cheminformatics and data mining are instrumental in navigating the vast chemical space of steroidal compounds to identify novel ligands with desired properties. nih.gov These approaches leverage large databases of chemical structures and biological data to uncover hidden patterns and relationships. nih.gov

By employing similarity searching algorithms, researchers can screen virtual libraries of millions of compounds to identify those that are structurally similar to this compound. These "hits" can then be subjected to further computational analysis and experimental testing.

Furthermore, machine learning models can be trained on existing steroid bioactivity data to classify compounds as active or inactive against a particular target. nih.gov This allows for the rapid virtual screening of large compound collections, prioritizing a smaller, more manageable set of candidates for synthesis and biological evaluation. nih.govmarquette.edu The use of cheminformatics significantly streamlines the early stages of drug discovery, making the process more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Dinordrin I diacetate in porphyrinogen oxidation?

- Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (20–40°C), and molar ratios of porphyrinogen to this compound (1:1 to 1:3). Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis. In a study, a 46% yield was achieved using this compound as the oxidant under ambient conditions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV detection can assess purity (>95% threshold). For crystalline samples, X-ray diffraction (XRD) provides definitive structural validation. Cross-reference spectral data with literature or computational simulations to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Conduct reactions in a fume hood to minimize inhalation risks. Store the compound in airtight containers away from oxidizers and acids. While sodium diacetate safety data (e.g., eye irritation risks ) provide a baseline, specific toxicological studies on this compound are recommended to refine protocols.

Advanced Research Questions

Q. What mechanistic pathways underlie this compound-mediated oxidation reactions?

- Methodological Answer : Investigate reaction mechanisms using kinetic isotope effects (KIE) to identify rate-determining steps. Electron paramagnetic resonance (EPR) can detect radical intermediates. Computational studies (DFT or molecular dynamics) may model transition states. Compare experimental data with analogous oxidants (e.g., iodobenzene diacetate) to infer shared or divergent pathways .

Q. How does this compound compare to other oxidants in terms of efficiency and selectivity for porphyrin synthesis?

- Methodological Answer : Design comparative studies using control oxidants (e.g., DDQ, Mn(OAc)₃). Measure yields, reaction times, and byproduct profiles. For selectivity, analyze regioisomer ratios via HPLC or GC-MS. A prior study achieved 46% yield with this compound ; benchmark against literature values for alternatives to assess trade-offs.

Q. What are the biological implications of this compound exposure on mammalian microbiomes?

- Methodological Answer : Conduct in vivo studies using rodent models, administering this compound at varying doses (e.g., 0.1–0.5 g/kg/day). Collect fecal samples for 16S rRNA sequencing to assess microbial diversity shifts. Metabolomic profiling (LC-MS) can link taxonomic changes to functional outcomes (e.g., fatty acid synthesis upregulation ).

Q. How can researchers resolve contradictions in experimental data when this compound is used under variable conditions?

- Methodological Answer : Apply statistical tools (ANOVA, multivariate regression) to identify confounding variables. Replicate experiments with stricter controls (e.g., inert atmosphere, degassed solvents). Use sensitivity analysis to prioritize influential parameters. Cross-validate findings with orthogonal techniques (e.g., NMR vs. mass spectrometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.